(Z)-Pitavastatin

CAS No.:

Cat. No.: VC17203757

Molecular Formula: C25H24FNO4

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H24FNO4 |

|---|---|

| Molecular Weight | 421.5 g/mol |

| IUPAC Name | (Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |

| Standard InChI | InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11-/t18-,19-/m1/s1 |

| Standard InChI Key | VGYFMXBACGZSIL-DBBWNDPISA-N |

| Isomeric SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F |

| Canonical SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |

Introduction

Chemical Identity and Structural Features of (Z)-Pitavastatin

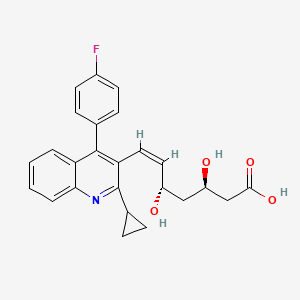

(Z)-Pitavastatin, systematically named calcium (3R,5S,Z)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, is a stereoisomer of the HMG-CoA reductase inhibitor Pitavastatin . Its molecular formula is C<sub>50</sub>H<sub>46</sub>CaF<sub>2</sub>N<sub>2</sub>O<sub>8</sub>, with a molecular weight of 881.0 g/mol . The compound’s structure features a quinoline core substituted with a cyclopropyl group, a fluorophenyl ring, and a dihydroxyheptenoate side chain in the Z-configuration (Figure 1) .

Table 1: Key Chemical Properties of (Z)-Pitavastatin Calcium

| Property | Value |

|---|---|

| PubChem CID | 124080908 |

| Molecular Formula | C<sub>50</sub>H<sub>46</sub>CaF<sub>2</sub>N<sub>2</sub>O<sub>8</sub> |

| Molecular Weight | 881.0 g/mol |

| Parent Compound CID | 58058115 ((Z)-Pitavastatin) |

| Synonyms | DA-48918, G66374 |

The Z-configuration imposes spatial constraints that differentiate it from the E-isomer, particularly in the orientation of the heterocyclic core relative to the side chain . This geometric distinction influences intermolecular interactions and solubility profiles, as evidenced by comparative nuclear magnetic resonance (NMR) studies .

Synthesis and Characterization of (Z)-Pitavastatin Analogues

The synthesis of (Z)-Pitavastatin derivatives involves a multi-step process beginning with a Wittig reaction between a phosphonium salt and a lactonized statin side-chain precursor . Key intermediates include:

-

P-1: 4-O-TBS-protected (Z)-Pitavastatin lactone, synthesized as the major side product during Wittig olefination .

-

P-2: Deprotected (Z)-Pitavastatin lactone, obtained via tetrabutylammonium fluoride trihydrate and acetic acid treatment .

-

P-3: (Z)-Pitavastatin calcium salt, formed through alkaline hydrolysis of P-2 followed by calcium chloride precipitation .

Table 2: Synthetic Pathway for (Z)-Pitavastatin Analogues

| Step | Reagent/Condition | Product |

|---|---|---|

| 1 | Wittig reaction | P-1 (TBS-protected) |

| 2 | TBAF·3H<sub>2</sub>O, AcOH, 0°C | P-2 (deprotected) |

| 3 | NaOH, CaCl<sub>2</sub> | P-3 (calcium salt) |

Characterization via <sup>1</sup>H and <sup>13</sup>C NMR revealed line broadening in P-1, indicative of atropisomerism caused by restricted rotation around the C5′–C7 bond . Two-dimensional NMR techniques (DQF-COSY, HSQC, HMBC) confirmed assignments of proton and carbon signals, distinguishing (Z)-isomers from their E-counterparts .

Pharmacological Implications and Biological Activity

Notably, Pitavastatin’s E-isomer demonstrates anticancer properties, including glioma and liver cancer cell inhibition via caspase-dependent apoptosis . Whether (Z)-Pitavastatin shares these effects requires empirical validation, as geometric isomerism often markedly influences bioactivity.

Future Directions in (Z)-Pitavastatin Research

Three critical research avenues emerge:

-

Enzymatic Inhibition Assays: Direct comparison of (Z)- and (E)-Pitavastatin’s HMG-CoA reductase inhibition kinetics.

-

In Vivo Pharmacokinetics: Assessment of absorption, distribution, and metabolism in preclinical models.

-

Therapeutic Exploration: Evaluation of anticancer or anti-inflammatory potential in cell-based systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume